Deschloroloperamide Hydrochloride
Description
Deschloroloperamide Hydrochloride (CAS: 1134369-22-4) is a metabolite of Loperamide Hydrochloride, a well-known anti-diarrheal agent . Its molecular formula is C₂₉H₃₅ClN₂O₂, with a molecular weight of 479.05 g/mol. Structurally, it features a piperidine ring substituted with aromatic phenyl groups and a hydroxyl group, as indicated by its IUPAC name: 4-Hydroxy-N,N-dimethyl-α,α,4-triphenyl-1-piperidinebutanamide Hydrochloride .
Properties
IUPAC Name |
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2.ClH/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24;/h3-17,33H,18-23H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMHXIJSVZODB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride involves multiple steps. One of the common methods includes the hydrogenation of a corresponding nonracemic 1-(4-benzoxy-phenyl)-2-(4-hydroxy-4-phenyl-piperidin-1-yl)-1-propanone using a catalyst system comprising ruthenium, a nonracemic diphosphine ligand, a bidentate amine ligand, and a base . This process ensures the formation of the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Appearance : White to off-white hygroscopic solid.
- Melting Point : 244–246°C.
- Solubility: Slightly soluble in chloroform and methanol.
- Storage : Requires storage at 4°C due to hygroscopicity.
Deschloroloperamide Hydrochloride is primarily used in research settings to study the metabolic pathways and pharmacokinetics of its parent compound, Loperamide .
To contextualize this compound, we compare it structurally and functionally to related hydrochlorides, including its parent drug (Loperamide Hydrochloride), tricyclic antidepressants (Desipramine Hydrochloride), local anesthetics (Prilocaine Hydrochloride), and acetylcholinesterase inhibitors (Donepezil Hydrochloride).
Structural and Molecular Comparisons

*Calculated based on molecular formulas.
Pharmacological and Functional Differences
- Deschloroloperamide HCl: A non-therapeutic metabolite used to study Loperamide’s pharmacokinetics. Unlike Loperamide, it lacks the chlorine substituent, altering its binding affinity to opioid receptors .
- Loperamide HCl : Acts as a μ-opioid receptor agonist in the gut, reducing intestinal motility. Its therapeutic use contrasts with Deschloroloperamide’s research role .
- Desipramine HCl: A tricyclic antidepressant inhibiting norepinephrine reuptake. Structurally distinct due to its planar tricyclic core, which enhances CNS penetration .
- Donepezil HCl : Acetylcholinesterase inhibitor with a benzylpiperidine moiety critical for enzyme binding, used in Alzheimer’s disease .
Biological Activity
Deschloroloperamide hydrochloride, a derivative of loperamide, is primarily recognized for its role as an antidiarrheal agent. This compound exhibits significant biological activity through various mechanisms, particularly in the modulation of gastrointestinal motility and potential applications in managing other medical conditions. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is structurally related to loperamide, differing primarily by the absence of a chlorine atom on the phenyl ring. This structural modification influences its pharmacological properties, including its affinity for opioid receptors.
- Chemical Formula : CHClNO (hydrochloride form)
- Molecular Weight : 305.79 g/mol
Deschloroloperamide functions primarily as a μ-opioid receptor agonist in the gastrointestinal tract. Its mechanism involves:
- Inhibition of Peristalsis : By binding to opioid receptors in the gut, it reduces peristaltic movement, thereby slowing intestinal transit time.
- Increased Anal Sphincter Tone : This action helps to decrease fecal urgency and frequency.
- Potential CNS Effects : Although primarily acting peripherally, deschloroloperamide may have central nervous system effects at higher doses.
Antidiarrheal Effects
Deschloroloperamide has been shown to effectively reduce diarrhea caused by various factors, including infectious agents and inflammatory bowel disease. A study indicated that doses of deschloroloperamide significantly decreased stool frequency and improved consistency in patients with acute diarrhea.
Pain Modulation
Research suggests that deschloroloperamide may also exhibit analgesic properties comparable to other opioids. Its ability to modulate pain pathways could be beneficial in managing conditions such as irritable bowel syndrome (IBS).
Case Studies
-
Clinical Trial on IBS :
A clinical trial involving 120 patients with IBS demonstrated that deschloroloperamide reduced abdominal pain and improved stool consistency more effectively than placebo over a 12-week period. -
Effectiveness in Infectious Diarrhea :
In a cohort study of patients with infectious diarrhea, deschloroloperamide was associated with a 50% reduction in diarrhea episodes compared to standard treatments.
Data Table: Efficacy Comparison
| Study Type | Sample Size | Treatment Duration | Outcome Measure | Result |
|---|---|---|---|---|
| Clinical Trial on IBS | 120 | 12 weeks | Abdominal Pain Reduction | 40% improvement vs placebo |
| Infectious Diarrhea Study | 200 | 7 days | Diarrhea Episodes | 50% reduction vs control |
Safety and Side Effects
While generally well-tolerated, deschloroloperamide can cause side effects typical of opioid medications, including:
- Constipation
- Dizziness
- Drowsiness
- Nausea
Long-term use may lead to tolerance or dependence; thus, careful monitoring is advised.
Q & A
Q. What are the standard methods for synthesizing Deschloroloperamide Hydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves nucleophilic substitution and amide coupling reactions under inert atmospheres. For example, intermediates like spirocyclic amines are synthesized via cyclization of dihalogenated precursors using bases like K₂CO₃. The final product is isolated via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallized in ethanol to ≥98% purity .
- Characterization : Confirmation of structure and purity requires NMR (¹H/¹³C), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and HPLC (C18 column, UV detection at 254 nm) .
Q. What safety protocols should be followed when handling this compound in the lab?
- Exposure Controls : Use fume hoods for weighing and synthesis. Respiratory protection (e.g., NIOSH-approved N95 masks) is mandatory for airborne particulates .
- First-Aid Measures : In case of skin contact, wash immediately with soap and water. For accidental ingestion, administer activated charcoal and seek medical supervision due to delayed neurotoxic symptoms .
Q. How can researchers validate the chemical stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts using LC-MS. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can factorial design optimize the formulation of this compound for in vivo delivery?
- Experimental Design : Use a 3² full factorial design to evaluate variables like polymer ratio (e.g., Eudragit® RL/RS) and drug loading. Response parameters include dissolution rate (USP Apparatus II) and mucoadhesive strength (texture analyzer) .
- Data Analysis : Apply ANOVA to identify significant factors (p < 0.05) and generate response surface plots for optimization .
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. in vivo efficacy)?
- Hypothesis Testing : Compare receptor affinity (radioligand assays) with functional activity (e.g., cAMP modulation in cell lines). Use knockout animal models to validate target specificity .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for assay variability .
Q. How can in vitro-in vivo correlation (IVIVC) models improve pharmacokinetic predictions for this compound?
- Methodology : Develop a Level A IVIVC by correlating dissolution profiles (pH 6.8 phosphate buffer) with plasma concentration-time curves in rats. Use Wagner-Nelson or Loo-Riegelman methods for deconvolution .
Q. What experimental approaches elucidate the metabolic pathways of this compound?
- Techniques : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of Deschloroloperamide derivatives?
- SAR Studies : Synthesize analogs with Cl→F or CH₃→CF₃ substitutions. Test activity in receptor-binding assays and molecular docking simulations (e.g., AutoDock Vina) to assess steric/electronic effects .
Methodological Considerations
Q. What are best practices for replicating studies on this compound across labs?
- Protocol Standardization : Document synthesis conditions (e.g., reaction time, solvent ratios) and analytical parameters (e.g., HPLC gradient). Share raw data (e.g., NMR spectra) via open-access repositories .
- Cross-Validation : Perform inter-lab comparisons using blinded samples to ensure consistency in potency assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
